Phenethylamine, 3-piperidino-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethylamine, 3-piperidino-, dihydrochloride is a chemical compound that belongs to the class of phenethylamines. Phenethylamines are organic compounds that contain a phenyl ring and an ethylamine chain. This particular compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The dihydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine, 3-piperidino-, dihydrochloride typically involves the reaction of phenethylamine with piperidine under specific conditions. One common method is the reductive amination of phenylacetaldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the hydrogenation of pyridine derivatives in the presence of a catalyst such as molybdenum disulfide. This method is efficient and can be scaled up to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Phenethylamine, 3-piperidino-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetone, while reduction could produce N-methylphenethylamine.
Scientific Research Applications
Phenethylamine, 3-piperidino-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential role in modulating brain function.
Medicine: It is investigated for its potential therapeutic effects, including its use as a central nervous system stimulant.
Industry: The compound is used in the production of certain polymers and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of phenethylamine, 3-piperidino-, dihydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a central nervous system stimulant by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2). This leads to increased levels of monoamines such as dopamine, norepinephrine, and serotonin in the synaptic cleft, enhancing neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant.
N-methylphenethylamine: A derivative of phenethylamine with similar stimulant properties.
Amphetamine: A potent central nervous system stimulant that shares structural similarities with phenethylamine.
Uniqueness
Phenethylamine, 3-piperidino-, dihydrochloride is unique due to the presence of the piperidine ring, which imparts distinct pharmacological properties. This structural feature differentiates it from other phenethylamines and contributes to its specific interactions with neurotransmitter systems .
Properties
CAS No. |
38589-12-7 |
---|---|
Molecular Formula |
C13H22Cl2N2 |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
2-(3-piperidin-1-ylphenyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c14-8-7-12-5-4-6-13(11-12)15-9-2-1-3-10-15;;/h4-6,11H,1-3,7-10,14H2;2*1H |
InChI Key |
WLNWHHUYVRYZPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.